Benzo[d]isoxazol-4-ol
Overview
Description
Benzo[d]isoxazol-4-ol is a heterocyclic compound that features a fused benzene and isoxazole ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the isoxazole ring to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Benzo[d]isoxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity. Pathways involved may include inhibition of signal transduction processes and modulation of gene expression .
Comparison with Similar Compounds
Isoxazole: A simpler analog with similar biological activities but lacking the fused benzene ring.
Benzisoxazole: Another fused ring system with different substitution patterns and biological properties.
Benzoxazole: Contains an oxygen atom in place of the nitrogen in the isoxazole ring, leading to different chemical reactivity.
Uniqueness: Benzo[d]isoxazol-4-ol is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
1,2-benzoxazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLFZBXDGAKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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